Lipophilicity (LogP) Advantage Over the N‑Methylpiperazine Analog
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone exhibits a computationally predicted LogP of 1.13 (ChemScene), versus a LogP of 0.74 for its closest commercially available N‑alkyl analog 1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone (CAS 66373-34-0) . This represents a 53% greater octanol‑water partition coefficient, translating to measurably higher membrane permeability potential. Both compounds share identical TPSA (49.33 Ų) and H‑bond donor/acceptor counts, isolating the LogP difference to the ethyl‑for‑methyl substitution on the piperazine ring .
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.12952 |
| Comparator Or Baseline | 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone (CAS 66373-34-0); LogP = 0.73942 |
| Quantified Difference | ΔLogP = +0.39 (target is 53% more lipophilic) |
| Conditions | In silico computational chemistry prediction (ChemScene platform); both compounds computed under equivalent algorithmic conditions. |
Why This Matters
A 0.4 LogP increment can shift a compound from a low‑permeability to a moderate‑permeability regime, directly influencing oral absorption potential and intracellular target engagement in kinase inhibitor programs.
